2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE
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Overview
Description
2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, an isothiazole ring, and various substituents such as methoxy, ethoxy, and dimethyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov cycloaddition reaction, which involves the reaction of an aniline derivative with an aldehyde and an alkene in the presence of a Lewis acid catalyst.
Introduction of the Isothiazole Ring: The isothiazole ring can be introduced through a cyclization reaction involving a thioamide and a nitrile oxide.
Functional Group Modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(3,4-DIMETHOXYPHENYL)-8-ETHOXY-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can be compared with other quinoline derivatives, such as:
2-(3,4-dimethoxyphenyl)quinoline: This compound shares the quinoline core and methoxy groups but lacks the isothiazole ring and ethoxy group, resulting in different chemical properties and potential activities.
4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: This derivative has a similar quinoline core but includes a furan ring and different substituents, leading to distinct biological activities.
The unique combination of functional groups in this compound sets it apart from these similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
333340-30-0 |
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Molecular Formula |
C22H24N2O3S2 |
Molecular Weight |
428.6g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-8-ethoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C22H24N2O3S2/c1-6-27-14-8-9-16-15(12-14)19-20(22(2,3)23-16)29-24(21(19)28)13-7-10-17(25-4)18(11-13)26-5/h7-12,23H,6H2,1-5H3 |
InChI Key |
XMBCLHDQIYCPKD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)OC)OC)(C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC(=C(C=C4)OC)OC)(C)C |
Origin of Product |
United States |
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